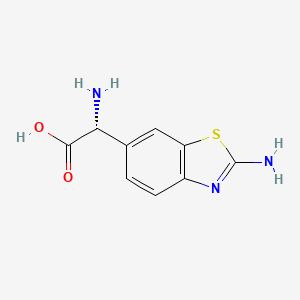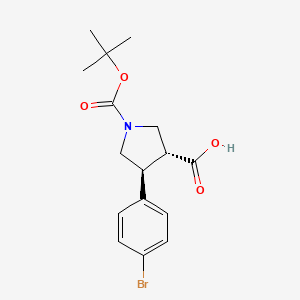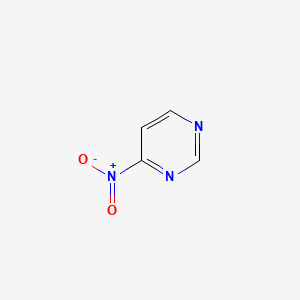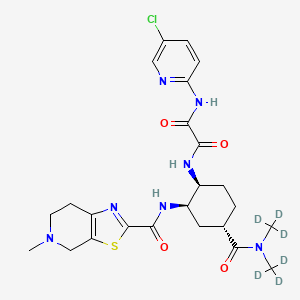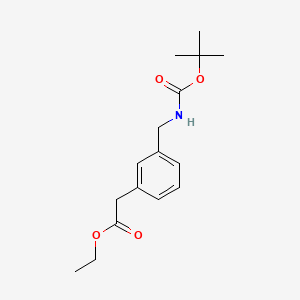
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-(N-Boc-aminomethyl)phenyl)acetate is a chemical compound with the CAS Number: 113520-29-9. Its molecular weight is 293.36 . The IUPAC name for this compound is ethyl (3- { [ (tert-butoxycarbonyl)amino]methyl}phenyl)acetate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-pyroglutamic ethyl ester was treated with Grignard reagents to afford ω-phenyl-δ-oxo-2 S - N-Boc-amino acid ethyl esters, which were subsequently reduced either with one-pot reaction in the presence of TsNHNH2 and NaBH(OAc)3 or Pd/C catalyzed hydrogenation to yield the desired ω-phenyl-2 S - N-Boc-amino acid ethyl esters .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3, (H,17,19) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 293.36 . It should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
Mediated Lossen Rearrangement for Hydroxamic Acids and Ureas Synthesis : A study presented a method using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. This process is notable for its good yields without racemization under milder conditions, compatibility with various N-protecting groups including Boc, and its environmentally friendly aspect due to the recyclability of byproducts (Thalluri et al., 2014).
Stereoselective Synthesis of Anti-2-oxazolidinones : Research demonstrated the stereoselective synthesis of Ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates using the Ph3P–CCl4–Et3N system by SN2 cyclization of N-Boc-β-amino alcohols, highlighting a versatile application in synthesizing complex molecules with potential pharmacological activities (Madhusudhan et al., 2003).
Characterization of BOC-Protected Compounds : A study focused on the synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, aiming at applications in industrial settings. The compounds displayed good thermal stability and potential for use in photoelectronic devices, showcasing the relevance of BOC-protected compounds in materials science (Shafi et al., 2021).
Phosphorescence in Solid State from Capped γ-Amino Acid : Highlighting a unique application in materials science, a study showed that Boc and N,N'-dicyclohexylurea capped γ-amino acid exhibited phosphorescence in the solid state. This phenomenon was directed by intermolecular C=O…Br halogen bonds, indicating potential use in developing phosphorescent materials (Maity et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate is a complex organic compound that is often used in the field of organic chemistry It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be organoboron reagents or palladium catalysts involved in these reactions.
Mode of Action
The mode of action of this compound is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation processes . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
Given its role in sm cross-coupling reactions , it can be inferred that it may influence the carbon–carbon bond formation pathways in organic synthesis.
Result of Action
Given its role in sm cross-coupling reactions , it can be inferred that it may facilitate the formation of carbon–carbon bonds in organic compounds.
Analyse Biochimique
Biochemical Properties
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of the corresponding acid and alcohol . The nature of these interactions is primarily based on the compound’s ability to act as a substrate for these enzymes, facilitating biochemical transformations.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, it may activate certain signaling pathways by binding to receptors or other signaling molecules, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases, which catalyze its hydrolysis to produce the corresponding acid and alcohol . These metabolic transformations can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its role in modulating biochemical processes within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s ability to exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its ability to modulate cellular processes effectively.
Propriétés
IUPAC Name |
ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWJDEHLIUAPCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


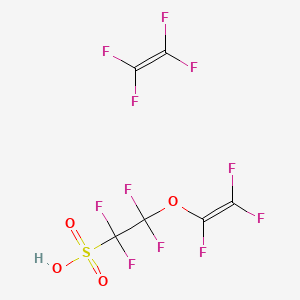
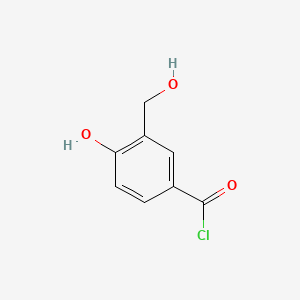
![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)

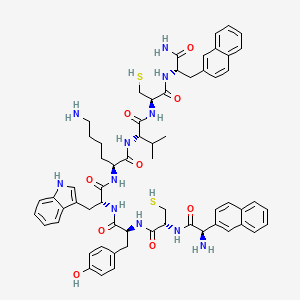
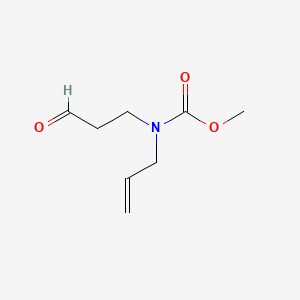
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)
